1-ethyl-5-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine
Description
Molecular Formula: C₉H₁₃N₅
Molecular Weight: 191.24 g/mol
CAS Number: 1006319-23-8
This compound is a pyrazole derivative featuring an ethyl group at the N1 position and a 4-methylpyrazole-substituted methyl group at the C5 position. Its structure enables diverse intermolecular interactions, including hydrogen bonding and π-π stacking, which are critical for biological activity or material science applications .
Properties
IUPAC Name |
1-ethyl-5-[(4-methylpyrazol-1-yl)methyl]pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5/c1-3-15-9(4-10(11)13-15)7-14-6-8(2)5-12-14/h4-6H,3,7H2,1-2H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFMAAVRRNMRMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)CN2C=C(C=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-ethyl-5-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrazole ring, which can be achieved through the cyclization of hydrazines with 1,3-diketones.
Reaction Conditions: The reaction is often carried out under mild conditions using solvents such as ethanol or acetic acid.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Ethyl-5-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of pyrazole derivatives, including 1-Ethyl-5-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine. Research indicates that compounds with similar structures can induce apoptosis in cancer cells and inhibit cell proliferation.
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines with IC50 values as follows:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 10.5 |
| MCF-7 | 12.0 |
These findings suggest that this compound may be a promising lead for developing new anticancer therapies .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been well-documented. Research suggests that this compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Case Study: Inhibition of Cytokines
In vitro studies demonstrated that this compound significantly reduced the levels of tumor necrosis factor-alpha (TNF-alpha) and interleukin 6 (IL-6) in activated macrophages, indicating its anti-inflammatory activity .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are another area of interest. Compounds similar to this compound have shown efficacy against various bacterial strains.
Case Study: Antibacterial Efficacy
A recent study tested the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentration (MIC) values as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
These results suggest that this compound could be developed into an effective antimicrobial agent .
Mechanism of Action
The mechanism of action of 1-ethyl-5-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below summarizes key structural differences and physical properties of the target compound and its analogs:
Key Observations :
- Aminoethylmethyl Groups (e.g., CAS 1856094-92-2) introduce basic nitrogen atoms, improving solubility in aqueous environments .
- Trifluoromethyl Groups (e.g., C₆H₈F₃N₃) enhance metabolic stability and lipophilicity, a common feature in agrochemicals .
Critical Analysis of Commercial Availability
- The target compound is available at 95% purity (), while analogs like 1-ethyl-5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine (CAS 330558-49-1) are discontinued, limiting their practical use .
Biological Activity
1-Ethyl-5-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. Pyrazole derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this specific pyrazole derivative, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 194.25 g/mol. The compound features a unique structure that allows for various interactions with biological targets.
Anticancer Activity
Research has shown that pyrazole derivatives exhibit significant anticancer properties. Specifically, compounds with a similar structure to this compound have demonstrated:
- Inhibition of Cancer Cell Proliferation : Studies indicate that pyrazole derivatives can inhibit the growth of various cancer cell lines, including lung, breast (MDA-MB-231), liver (HepG2), and colorectal cancers .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MDA-MB-231 (Breast) | 54.25 | Significant inhibition |
| HepG2 (Liver) | 38.44 | Moderate inhibition |
| HeLa (Cervical) | Not specified | Anticancer activity |
Anti-inflammatory Activity
In addition to its anticancer effects, this compound may also possess anti-inflammatory properties. Pyrazole derivatives have been linked to the inhibition of inflammatory pathways, including NF-kB and MAPK signaling pathways .
The mechanisms underlying the biological activities of pyrazole derivatives are complex and involve multiple pathways:
- Cell Cycle Arrest : Compounds similar to this compound can induce cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : These compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Inflammatory Mediator Inhibition : The anti-inflammatory effects are believed to arise from the inhibition of pro-inflammatory cytokines and enzymes.
Case Studies
Several studies have explored the biological activity of pyrazole derivatives:
Study 1: Anticancer Evaluation
A recent study synthesized several pyrazole analogs and evaluated their anticancer activity against various cell lines. The results indicated that compounds with structural similarities to this compound showed promising results in inhibiting cancer cell growth .
Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory potential of pyrazole compounds. It was found that certain derivatives significantly reduced inflammation in cellular models by inhibiting NF-kB signaling pathways, suggesting therapeutic applications in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
